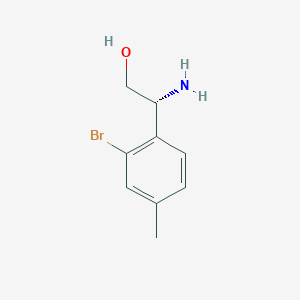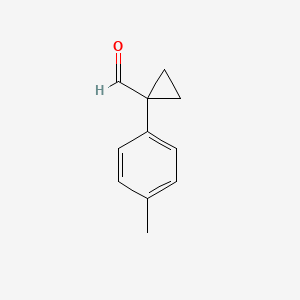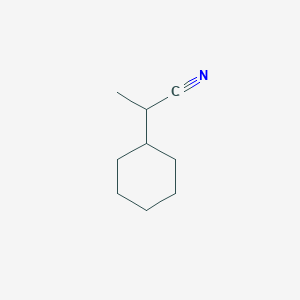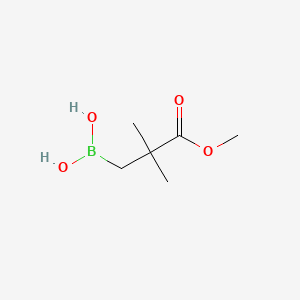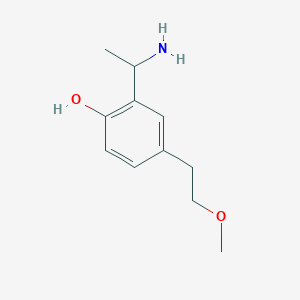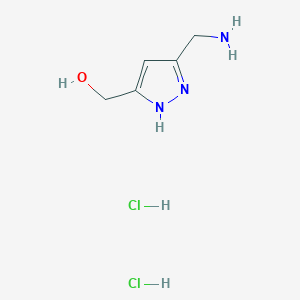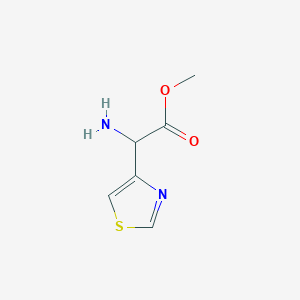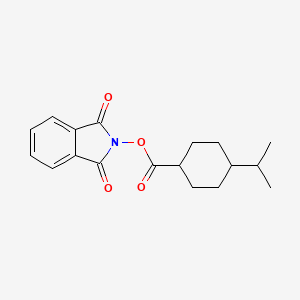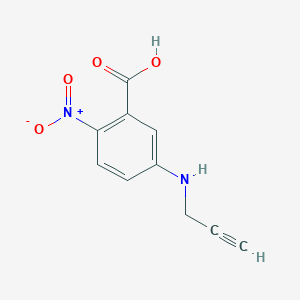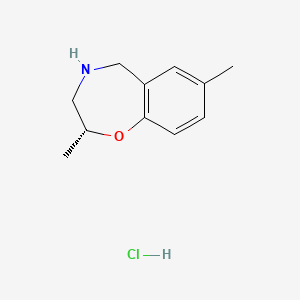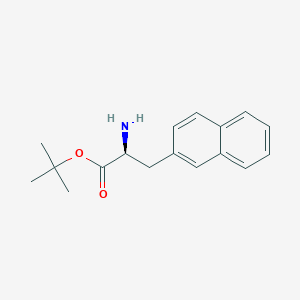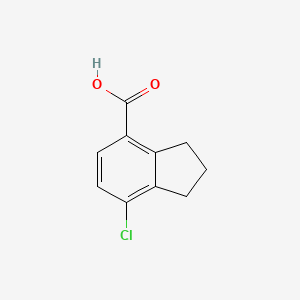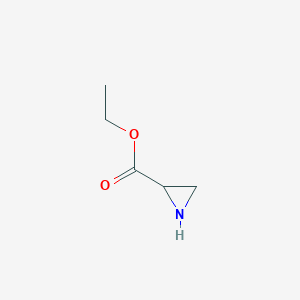
Ethyl aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl aziridine-2-carboxylate is an organic compound with the molecular formula C₅H₉NO₂ It is an ester derivative of aziridine-2-carboxylic acid, characterized by a three-membered aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 2-chloroacetate with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the aziridine ring.
Substitution Reactions: Substitution at the aziridine ring can occur, especially under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Major Products:
Ring-Opened Products: Depending on the nucleophile, products such as amino alcohols, thiol derivatives, and other functionalized compounds can be formed.
Oxidized and Reduced Derivatives: Various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Ethyl aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: The compound can be utilized in the development of novel polymers and materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Mecanismo De Acción
The reactivity of ethyl aziridine-2-carboxylate is primarily due to the high strain energy of the aziridine ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding, thereby influencing biological pathways and processes.
Comparación Con Compuestos Similares
Ethyl aziridine-2-carboxylate can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxamide: Known for its use as an immunomodulatory anticancer drug.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
N-Substituted Aziridines: These compounds have various substituents on the nitrogen atom, altering their reactivity and applications.
By understanding the properties, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
ethyl aziridine-2-carboxylate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)4-3-6-4/h4,6H,2-3H2,1H3 |
Clave InChI |
LQCNSMGLNLPUIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


